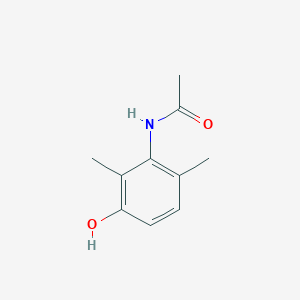

N-(3-Hydroxy-2,6-dimethylphenyl)acetamide

Übersicht

Beschreibung

N-(3-Hydroxy-2,6-dimethylphenyl)acetamide (C₁₂H₁₈N₂O₂) is an aromatic acetamide derivative characterized by a hydroxyl group at the 3-position and methyl groups at the 2- and 6-positions on the phenyl ring. It is also known as 3-Hydroxymonoethylglycinexylidide () and is structurally related to lidocaine metabolites, such as 3-Hydroxy Lidocaine (). The compound exhibits a molecular weight of 222.28 g/mol and a monoisotopic mass of 222.1368 Da (). Its synthesis involves modifications of acetamide precursors, as demonstrated in the preparation of Tert-butyl N-(3-hydroxy-2,6-dimethyl-phenyl)carbamate from this compound via Boc protection ().

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide typically involves the acylation of 3-hydroxy-2,6-dimethylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: N-(3-Hydroxy-2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The amide group can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

Oxidation: Formation of 3-acetyl-2,6-dimethylbenzoic acid.

Reduction: Formation of 3-hydroxy-2,6-dimethylaniline.

Substitution: Formation of 3-nitro-2,6-dimethylphenylacetamide or 3-bromo-2,6-dimethylphenylacetamide.

Wissenschaftliche Forschungsanwendungen

N-(3-Hydroxy-2,6-dimethylphenyl)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for its analgesic and antipyretic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. For instance, its analgesic effects may be attributed to the inhibition of cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). The compound may also modulate other signaling pathways involved in pain and inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-(3-Hydroxy-2,6-dimethylphenyl)acetamide and related acetamide derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features | Evidence Source |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₈N₂O₂ | 222.28 | -OH (C3), -CH₃ (C2, C6) | Metabolite of lidocaine; polar hydroxyl group | 4, 12, 13, 17 |

| N-(2,6-Dimethylphenyl)acetamide | C₁₀H₁₃NO | 163.21 | -CH₃ (C2, C6) | Simpler structure; lacks hydroxyl group | 16 |

| 3-Hydroxy Lidocaine | C₁₄H₂₂N₂O₂ | 262.34 | -OH (C3), -CH₃ (C2, C6), -N(CH₂CH₃)₂ | Anesthetic metabolite; diethylamino chain | 12, 17, 18 |

| Oxymetazoline Related Compound A | C₁₆H₂₆N₂O₂·HCl | 338.85 | -OH (C3), -CH₃ (C2, C6), -C(CH₃)₃ (C4) | Tert-butyl group; aminoethyl substitution | 15, 19, 20 |

| 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | C₁₁H₈Cl₂N₂OS | 303.17 | -Cl (C2, C6), thiazole ring | Chlorinated phenyl; heterocyclic thiazole | 6 |

Key Observations :

- Substituent Diversity: The diethylamino group in 3-Hydroxy Lidocaine contributes to its local anesthetic properties by mimicking the lateral chain of benzylpenicillin (). In contrast, the tert-butyl group in Oxymetazoline derivatives enhances steric bulk, affecting receptor binding ().

- Heterocyclic Modifications : Compounds like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide incorporate chlorine and thiazole rings, which may improve coordination with metal ions or biological targets ().

Key Comparisons :

- Antioxidant vs. Anesthetic Activity: While this compound may exhibit antioxidant properties due to its phenolic structure (similar to norcurlignan in ), 3-Hydroxy Lidocaine primarily functions as a sodium channel blocker ().

- Receptor Specificity : Pyridazin-3(2H)-one derivatives () and Oxymetazoline-related compounds () demonstrate receptor-specific interactions (FPR2 and α-adrenergic receptors, respectively), highlighting how substituents dictate target selectivity.

Biologische Aktivität

N-(3-Hydroxy-2,6-dimethylphenyl)acetamide, an organic compound with the molecular formula C10H13NO2, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Hydroxyl group : Contributes to its solubility and interaction with biological targets.

- Dimethyl substitutions : Enhances its pharmacological profile by potentially increasing potency and selectivity.

The compound is structurally similar to acetaminophen (paracetamol), suggesting it may function through similar biochemical pathways. Its mechanism of action includes:

- Inhibition of Cyclooxygenase (COX) Enzymes : It may weakly inhibit COX enzymes, particularly in inflammatory conditions where peroxides are elevated.

- Arachidonic Acid Pathway : Like acetaminophen, it likely affects this pathway, which is crucial in mediating inflammatory responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In studies assessing its efficacy against various pathogens:

- Tested against : Gram-positive and gram-negative bacteria, as well as fungi.

- Methodology : The cup plate agar diffusion method was employed to evaluate antimicrobial activity at a concentration of 100 μg/ml.

- Comparative Analysis : The compound was compared with established antibiotics such as ciprofloxacin and fluconazole .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential:

- Analgesic Properties : It has been explored as a potential analgesic agent due to its structural similarity to acetaminophen.

- Research Findings : New analogs with dimethyl substitutions have shown enhanced analgesic and anti-inflammatory effects compared to acetaminophen alone.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the established synthesis routes for N-(3-Hydroxy-2,6-dimethylphenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodology :

-

Route 1 : Acetylation of 3-hydroxy-2,6-dimethylaniline using acetic anhydride in the presence of a base (e.g., pyridine) under reflux. Purification via recrystallization from ethanol/water mixtures improves purity .

-

Route 2 : Direct amidation of 3-hydroxy-2,6-dimethylphenol with acetyl chloride in a non-polar solvent (e.g., dichloromethane), monitored by TLC for reaction completion .

-

Optimization : Adjust stoichiometric ratios (e.g., 1.2:1 acetylating agent to substrate), control reaction temperature (60–80°C), and employ column chromatography for intermediates with competing side reactions .

Synthesis Method Yield (%) Purity (HPLC) Key Reference Acetic Anhydride Route 78–85 ≥98% Acetyl Chloride Route 65–72 ≥95%

Q. How can researchers validate the structural identity and purity of this compound?

- Analytical Workflow :

NMR Spectroscopy : Confirm the presence of the acetamide methyl group (δ ~2.1 ppm in H NMR) and aromatic protons (δ ~6.5–7.0 ppm). C NMR should show carbonyl resonance at ~168–170 ppm .

Mass Spectrometry (HRMS) : Verify molecular ion peak at m/z 250.3 (CHNO) .

HPLC : Use a C18 column with UV detection (λ = 282 nm) to assess purity ≥98% .

Melting Point : Compare observed values (e.g., 120–122°C) with literature data to detect impurities .

Advanced Research Questions

Q. What experimental strategies are recommended for identifying the biological targets of this compound?

- Methodology :

- Receptor Binding Assays : Screen against ion channels (e.g., sodium channels) due to structural similarity to lidocaine derivatives .

- Molecular Docking : Use crystal structure data (e.g., PDB entries of related acetamides) to model interactions with putative targets .

- Gene Expression Profiling : Treat cell lines (e.g., neuronal or cancer cells) and analyze transcriptomic changes via RNA-seq to identify pathways affected .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Approach :

Meta-Analysis : Compare studies for variability in assay conditions (e.g., cell type, concentration ranges). For example, antimicrobial activity may differ between Gram-positive and Gram-negative bacteria due to membrane permeability .

Dose-Response Curves : Replicate experiments using standardized protocols (e.g., CLSI guidelines for MIC assays) .

Metabolite Interference : Test for degradation products (e.g., via LC-MS) that may contribute to observed effects .

Q. What role does the hydroxyl group at the 3-position play in the compound’s reactivity and pharmacological profile?

- Insights :

- Chemical Reactivity : The hydroxyl group enables hydrogen bonding with biological targets (e.g., enzyme active sites) and participation in chelation with metal ions .

- Pharmacokinetics : Enhances solubility via hydrogen bonding but may reduce blood-brain barrier penetration compared to non-polar analogs .

- Derivatization : Protect the hydroxyl group (e.g., acetylation) to study its role in activity. Compare modified analogs in SAR studies .

Q. How can crystal structure data inform the design of derivatives with improved stability or activity?

- Strategy :

- X-ray Crystallography : Resolve the compound’s crystal packing and hydrogen-bonding motifs (e.g., N–H···O interactions) to predict stability under storage conditions .

- Co-crystallization : Study interactions with target proteins (e.g., kinases) to guide structural modifications for enhanced binding affinity .

- Thermal Analysis : Use DSC/TGA to correlate crystallinity with thermal degradation profiles and shelf-life predictions .

Q. Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How should researchers address this variability?

- Resolution :

- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) to identify optimal solvents for biological assays .

- Surfactant Use : Employ polysorbate-80 or cyclodextrins to enhance aqueous solubility for in vivo studies .

Eigenschaften

IUPAC Name |

N-(3-hydroxy-2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-4-5-9(13)7(2)10(6)11-8(3)12/h4-5,13H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLUGNBVBWVYLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439553 | |

| Record name | N-(3-Hydroxy-2,6-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100445-95-2 | |

| Record name | N-(3-Hydroxy-2,6-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.